Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC18051680
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O2 |
|---|---|
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(14,6-9)8-13/h9H,4-8,13H2,1-3H3 |
| Standard InChI Key | ILROOPKXIQCYMQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC1(C2)CN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a bicyclo[2.2.1]heptane system, a norbornane derivative, with a nitrogen atom at position 2 of the ring. The tert-butyloxycarbonyl (Boc) group is esterified to this nitrogen, while an aminomethyl substituent is attached to position 1. This configuration imparts rigidity and stereochemical specificity, critical for interactions in biological systems .
Key Structural Data:
| Property | Value |
|---|---|
| IUPAC Name | tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 226.32 g/mol |
| InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(14,6-9)8-13/h9H,4-8,13H2,1-3H3 |
| InChIKey | ILROOPKXIQCYMQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC1(C2)CN |
The bicyclic framework enforces a specific spatial arrangement, limiting conformational flexibility and enhancing binding selectivity in molecular interactions .
Spectroscopic and Computational Insights
Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the compound’s structure. The Boc group’s tert-butyl protons resonate as a singlet at ~1.4 ppm in -NMR, while the aminomethyl protons appear as a multiplet near 2.8–3.2 ppm. Computational models predict strong hydrogen-bonding capacity via the amine and carbonyl groups, facilitating interactions with biological targets .
Synthesis and Preparation
Multi-Step Synthetic Routes
Synthesis typically involves sequential protection, cyclization, and functionalization steps:
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Bicyclic Core Formation: Cycloaddition or ring-closing metathesis generates the azabicyclo[2.2.1]heptane skeleton.
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Aminomethyl Introduction: Reductive amination or nucleophilic substitution adds the aminomethyl group.
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Boc Protection: The nitrogen is protected using di-tert-butyl dicarbonate under basic conditions .
Representative Procedure
A documented method involves coupling the aminomethyl intermediate with carboxylic acids using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIPEA (diisopropylethylamine) in dichloromethane (DCM) and dimethylformamide (DMF). After 2 hours, the product is isolated via aqueous workup and purified by preparative HPLC, yielding the Boc-protected derivative .
Example Reaction:
This method achieves moderate to high yields (60–85%) and is scalable for industrial applications .
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound’s rigid scaffold serves as a precursor for neuroactive agents, enzyme inhibitors, and antiviral drugs. For instance, derivatives have been explored as:
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Neurological Modulators: Analogues targeting sigma receptors show potential in treating neuropathic pain .
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Antiviral Candidates: Functionalized derivatives inhibit viral proteases via steric hindrance and hydrogen bonding.
Case Study: Benzofuran-4-Carbonyl Derivative
Coupling with benzofuran-4-carboxylic acid produces a compound () with demonstrated affinity for opioid receptors. Liquid chromatography-mass spectrometry (LC-MS) confirms a molecular ion peak at ([M+H]), validating its stability and purity .
Comparative Analysis with Related Compounds
| Compound Name | Structural Differences | Functional Advantages |
|---|---|---|
| tert-Butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | Nitrogen at position 7 instead of 2 | Enhanced solubility in polar solvents |
| 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptane | Lack of Boc protection | Direct reactivity for conjugation |
The Boc group in tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate enhances stability during synthetic manipulations, a critical advantage over unprotected analogues .
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